molecular formula C17H20INO B5160798 N-(4-iodophenyl)-1-adamantanecarboxamide

N-(4-iodophenyl)-1-adamantanecarboxamide

Cat. No.: B5160798
M. Wt: 381.25 g/mol
InChI Key: JDMFWZODBOFGBN-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-1-adamantanecarboxamide: is an organic compound that features an adamantane core linked to a 4-iodophenyl group through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-1-adamantanecarboxamide typically involves the coupling of 4-iodoaniline with 1-adamantanecarboxylic acid. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-iodophenyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Amidation Reactions: The carboxamide group can participate in further amidation reactions to form more complex amide derivatives.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: Amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry: N-(4-iodophenyl)-1-adamantanecarboxamide is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.

Biology and Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its rigid adamantane core and functional groups.

Mechanism of Action

The mechanism by which N-(4-iodophenyl)-1-adamantanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane core provides a rigid framework that can enhance binding affinity and specificity, while the 4-iodophenyl group can participate in various interactions, including halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    N-(4-iodophenyl)-β-alanine derivatives: These compounds share the 4-iodophenyl group but have different core structures, leading to variations in their chemical and biological properties.

    N-(4-iodophenyl)-N-carboxyethyl-β-alanine derivatives: Similar to the above, these compounds have different substituents on the β-alanine core.

Uniqueness: N-(4-iodophenyl)-1-adamantanecarboxamide is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This structural feature distinguishes it from other similar compounds and can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

N-(4-iodophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20INO/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMFWZODBOFGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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